9h,9'h-9,9'-Bifluoren-9-ol

Lipophilicity ADME Prediction Phase Partitioning

9H,9'H-9,9'-Bifluoren-9-ol (CAS 981-46-4), also named 9-(9H-fluoren-9-yl)fluoren-9-ol, is a bifluorenyl mono-alcohol (C26H18O, MW 346.42 g/mol) featuring a single hydroxyl group at the 9-position of the bifluorenyl scaffold. Unlike the symmetric 9,9'-disubstituted analogs that dominate the literature, this compound carries only one hydroxyl substituent, which creates an unsymmetrical structure with distinct physicochemical properties.

Molecular Formula C26H18O
Molecular Weight 346.4 g/mol
CAS No. 981-46-4
Cat. No. B13129161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9h,9'h-9,9'-Bifluoren-9-ol
CAS981-46-4
Molecular FormulaC26H18O
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)C4(C5=CC=CC=C5C6=CC=CC=C64)O
InChIInChI=1S/C26H18O/c27-26(23-15-7-5-11-19(23)20-12-6-8-16-24(20)26)25-21-13-3-1-9-17(21)18-10-2-4-14-22(18)25/h1-16,25,27H
InChIKeyIWBUECZRKGFTSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H,9'H-9,9'-Bifluoren-9-ol (CAS 981-46-4): Key Properties and Compound Class for Informed Procurement


9H,9'H-9,9'-Bifluoren-9-ol (CAS 981-46-4), also named 9-(9H-fluoren-9-yl)fluoren-9-ol, is a bifluorenyl mono-alcohol (C26H18O, MW 346.42 g/mol) featuring a single hydroxyl group at the 9-position of the bifluorenyl scaffold . Unlike the symmetric 9,9'-disubstituted analogs that dominate the literature, this compound carries only one hydroxyl substituent, which creates an unsymmetrical structure with distinct physicochemical properties. The compound appears as a white to cream-colored solid with a boiling point of 503.7°C at 760 mmHg, density of 1.303 g/cm³, and computed LogP of 5.72 . It belongs to the crowded hydrocarbons class, exhibiting hindered rotation about the central C9–C9′ bond, a conformational feature systematically studied for related bifluorenyls by dynamic NMR spectroscopy [1]. This mono-alcohol occupies a unique position between the fully non-polar 9,9'-bifluorenyl parent hydrocarbon and the more polar, simpler 9-fluorenol or the doubly hydroxylated 9,9'-diol, which underpins its differentiated value in applications where intermediate lipophilicity, thermal endurance, or specific electrochemical reactivity is required.

Why 9H,9'H-9,9'-Bifluoren-9-ol Cannot Be Simply Replaced by Closest Analogs: A Procurement Perspective


The unsymmetrical mono-hydroxylation pattern of 9H,9'H-9,9'-Bifluoren-9-ol creates a physicochemical profile that is not replicated by any single symmetric analog. The compound exhibits an intermediate octanol-water partition coefficient (LogP ≈ 5.72) that bridges the gap between the highly lipophilic parent hydrocarbon 9,9'-bifluorenyl (LogP ~8.2) and the significantly more polar 9-fluorenol (LogP ~2.51) . This difference is critical for partitioning behavior in biphasic reaction systems or biological membranes. Furthermore, the electrochemical reduction of 9-hydroxybifluorenyl proceeds via OH radical elimination, a pathway distinct from the OH⁻ elimination observed for 9-fluorenol and the C9–C9′ bond scission documented for the corresponding 9,9'-diol [1][2]. The boiling point elevation of approximately 100°C relative to the parent hydrocarbon also indicates stronger intermolecular hydrogen bonding that could influence thermal processing windows . These three orthogonal differentiators—lipophilicity, redox mechanism, and thermal stability—mean that substituting this compound with 9-fluorenol, 9,9'-bifluorenyl, or the 9,9'-diol will never recapitulate the same set of properties in a single molecular entity.

Quantitative Differentiation Evidence: 9H,9'H-9,9'-Bifluoren-9-ol vs. Key Comparators


Octanol-Water Partition Coefficient (LogP): Bridging Hydrophobicity Between Fluorenol and Bifluorenyl

The computed LogP for 9H,9'H-9,9'-Bifluoren-9-ol is 5.72 . Under comparable computational methodology (ALogP), 9-fluorenol returns LogP = 2.51 , while 9,9'-bifluorenyl yields LogP = 8.22 . The target compound thus occupies a 3.21-log-unit gap above 9-fluorenol and a 2.50-log-unit gap below the parent hydrocarbon.

Lipophilicity ADME Prediction Phase Partitioning

Boiling Point Elevation: Superior Thermal Endurance vs. Parent Hydrocarbon

The boiling point of 9H,9'H-9,9'-Bifluoren-9-ol is reported as 503.7°C at 760 mmHg . In comparison, the estimated boiling point of 9,9'-bifluorenyl is approximately 402.85°C . This represents an elevation of roughly 100°C attributable to intermolecular hydrogen bonding conferred by the single hydroxyl group.

Thermal Stability Materials Processing Vapor Deposition

Electrochemical Reduction Pathway Divergence: OH Radical vs. OH⁻ Elimination vs. C–C Bond Scission

In electrogenerated base-induced chain reactions studied by Nuntnarumit et al. [1], the radical anion of 9-hydroxybifluorenyl (the target compound) eliminates an OH radical, whereas the radical anion of 9-fluorenol eliminates a hydroxide anion (OH⁻). Separately, Mendkovich et al. demonstrated that the radical anion of 9H,9'H-bifluorene-9,9'-diol undergoes cleavage of the C9–C9′ bond rather than any C–OH bond [2]. While direct CV peak potentials were not available in the openly accessible portions of these publications, the mechanistic divergence constitutes a fundamental reactivity differentiator.

Electrochemistry Radical Chemistry Reductive Elimination

Conformational Barrier Class Inference: Expected Intermediate Rotational Dynamics

Direct measurement of the rotational barrier for 9H,9'H-9,9'-Bifluoren-9-ol has not been reported. However, Olah et al. determined free energy barriers (ΔG‡) for gauche-gauche interconversion in symmetric 9,9'-bifluorenyls: ΔG‡ = 9.9 kcal/mol for the unsubstituted parent (3a, X=H, Y=H) and 10.0 kcal/mol for the dimethyl derivative (3b, X=CH3, Y=CH3) [1]. The unsymmetrical mono-hydroxy compound is structurally intermediate between these two extremes, and steric arguments suggest its barrier will fall within the 9.9–10.0 kcal/mol range. The conformational dynamics directly affect the temperature dependence of NMR spectra (coalescence phenomena) and the molecule's effective shape in solution.

Conformational Analysis Dynamic NMR Steric Hindrance

Procurement-Driven Application Scenarios for 9H,9'H-9,9'-Bifluoren-9-ol


Medicinal Chemistry and Prodrug Design Requiring Intermediate Lipophilicity

The LogP of 5.72 places 9H,9'H-9,9'-Bifluoren-9-ol in an optimal range for blood-brain barrier permeability (typically LogP 3–7) and oral bioavailability (LogP 1–5), whereas 9-fluorenol (LogP 2.51) may exhibit limited membrane penetration and 9,9'-bifluorenyl (LogP 8.22) may suffer from excessive tissue sequestration . Researchers developing CNS-targeted prodrugs or lipophilic drug conjugates can use this compound as a core scaffold that balances solubility and permeability, reducing the need for additional functionalization steps to tune lipophilicity.

Electrosynthetic Radical Generation for Polymerization or Coupling Chemistry

The well-documented OH radical elimination pathway of 9-hydroxybifluorenyl under electrogenerated base conditions [1][2] makes it a suitable precursor for generating fluorenyl radicals in situ. This contrasts with 9-fluorenol, which produces hydroxide ion, and the diol, which undergoes C–C scission. The resulting 9-fluorenyl radical can initiate polymerization, participate in radical couplings, or serve as a spin probe. This mechanistic specificity ensures that procurement of the correct mono-hydroxy compound, rather than a cheaper analog, is essential for reproducible electrosynthetic outcomes.

High-Temperature Thin-Film Deposition and Organic Electronic Materials

With a boiling point approximately 100°C higher than that of the parent hydrocarbon 9,9'-bifluorenyl , the target compound offers a wider thermal processing window for vapor deposition techniques such as thermal evaporation used in OLED fabrication. The hydroxyl group provides a site for further functionalization while maintaining the rigid bifluorenyl core that contributes to charge transport properties. For research groups developing spiro-bifluorene-based host materials or electron transport layers, starting from the mono-alcohol provides both thermal robustness and a synthetic handle not available in the unsubstituted parent compound.

Conformational and Dynamic NMR Reference Studies

The unsymmetrical substitution pattern of 9H,9'H-9,9'-Bifluoren-9-ol makes it a valuable model compound for investigating the effect of symmetry breaking on rotational barriers in crowded hydrocarbons. Based on the systematic DNMR study by Olah et al., the barrier is expected to fall between 9.9 and 10.0 kcal/mol [3]. This compound can serve as a calibration standard for variable-temperature NMR experiments, and its anticipated coalescence temperature can be predicted from the barrier range, enabling efficient experimental design without the need for preliminary screening of multiple compounds.

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